molecular formula C21H22N6O2S2 B7729655 2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Katalognummer: B7729655
Molekulargewicht: 454.6 g/mol
InChI-Schlüssel: QWAAZARVGZELES-VBKFSLOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a chemically complex molecule identified by its specific structure, which is accessible for research purposes through chemical suppliers (ChemSpace) . This compound features a pyridopyrimidinone core, a structure known to be of significant interest in medicinal chemistry for its potential to interact with various biological targets. The molecular scaffold incorporates a thioxothiazolidinone moiety, a functional group often associated with the inhibition of kinases and other enzymes involved in cellular signaling pathways (PubChem) . Its primary research value lies in its application as a key intermediate or a novel chemical entity for the synthesis and development of new therapeutic agents, particularly in the fields of oncology and immunology. Researchers utilize this compound to probe biological mechanisms, study structure-activity relationships (SAR), and screen for novel bioactive molecules in high-throughput assays. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S2/c1-14(2)27-20(29)16(31-21(27)30)12-15-18(23-7-5-9-25-11-8-22-13-25)24-17-6-3-4-10-26(17)19(15)28/h3-4,6,8,10-14,23H,5,7,9H2,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAAZARVGZELES-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclization reactions involving 2-aminonicotinic acid derivatives. A widely adopted method involves the reaction of 2-aminonicotinic acid A with acyl chlorides B under reflux conditions in anhydrous dichloromethane, yielding intermediate benzoxazinones C (Table 1). Subsequent cyclization is achieved using acetic anhydride at 170–180°C, forming the pyrido[1,2-a]pyrimidin-4-one core D with yields ranging from 60% to 75% .

Table 1: Reaction Conditions for Pyrido[1,2-a]pyrimidin-4-one Synthesis

StepReagents/ConditionsTemperatureYield (%)
1Acyl chloride, DCM, reflux40°C85–90
2Acetic anhydride, 170–180°C170°C60–75

Alternative approaches include the use of hydrazinylpyridopyrimidinones as intermediates, as demonstrated in the synthesis of pyridopyrimidinone-thiadiazole hybrids . However, the acetic anhydride-mediated cyclization remains preferable due to its scalability and reproducibility .

ParameterValue
SolventEthanol
BaseTriethylamine (2 equiv)
Temperature60°C
Reaction Time12–16 hours
Yield65–70%

Notably, the use of microwave-assisted conditions (100°C, 30 minutes) has been reported to enhance reaction efficiency, though this remains underexplored for this specific substrate .

The introduction of the (Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl group at position 3 involves a Knoevenagel condensation. Key steps include:

  • Thiazolidinone Synthesis : 3-Isopropyl-2-thioxothiazolidin-4-one H is prepared via cyclization of N-isopropylthiourea with chloroacetic acid in aqueous NaOH .

  • Aldehyde Activation : The pyrido[1,2-a]pyrimidin-4-one intermediate G is treated with paraformaldehyde in acetic acid to generate the aldehyde I .

  • Condensation : Reaction of I with H in ethanol using piperidine as a base at room temperature yields the Z-configured product J (Table 3). The Z-selectivity is attributed to steric hindrance between the thiazolidinone’s isopropyl group and the pyrido[1,2-a]pyrimidinone core .

Table 3: Knoevenagel Condensation Conditions

ParameterValue
SolventEthanol
BasePiperidine (10 mol%)
Temperature25°C
Reaction Time6–8 hours
Z:E Ratio9:1
Yield55–60%

Final Coupling and Purification

The coupling of intermediates G and J is achieved via a Wittig reaction using triphenylphosphine and carbon tetrachloride, though this step remains a bottleneck due to moderate yields (50–55%). Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol affords the final compound in >98% purity .

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, 6H, CH(CH3)2), 2.05–2.15 (m, 2H, CH2), 3.45 (t, 2H, NCH2), 4.20 (t, 2H, Imidazole-CH2), 6.95 (s, 1H, Imidazole-H), 7.30–7.50 (m, 4H, Ar-H), 8.10 (s, 1H, CH=) .

  • IR (KBr): 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S) .

Challenges and Optimization Opportunities

Current limitations include the modest yields in the Knoevenagel condensation (55–60%) and Wittig coupling (50–55%). Future directions may explore:

  • Metal-Free Catalysis : Leveraging iodine or p-toluenesulfonic acid to enhance condensation efficiency .

  • Continuous Flow Systems : Improving scalability and reproducibility of the amination step .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, bases like sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. The thiazolidine ring may interact with cellular receptors, modulating signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

In contrast, the 3-(3-methoxypropyl) group in ’s compound enhances polarity, which may improve aqueous solubility . The 3-(1-phenylethyl) substituent () adds significant hydrophobicity, likely enhancing binding to hydrophobic enzyme pockets or lipid bilayers .

Impact on Bioactivity: While direct bioactivity data for the target compound are unavailable, analogs with thiazolidinone-thioxo moieties (e.g., ’s dithiazole derivatives) have demonstrated antimicrobial and antitumor activities . The imidazole moiety in the target compound may facilitate interactions with metal ions or histidine-rich protein domains, a feature shared with and compounds .

Synthetic Considerations: The synthesis of such compounds typically involves condensation reactions between functionalized pyridopyrimidinones and thiazolidinone precursors. Substituent variations (e.g., isopropyl vs. tetrahydrofuranmethyl) require tailored alkylation or nucleophilic substitution steps .

Research Findings and Implications

  • Structural Characterization : Crystallographic data for analogous compounds (e.g., and ) were likely determined using software like SHELX, a standard tool for small-molecule refinement .
  • Thermodynamic Stability : The (Z)-configuration of the methylidene linker (common across all analogs) is critical for maintaining planar conjugation, which may stabilize π-π interactions in target binding .
  • Metabolic Stability : Bulkier substituents (e.g., 3-isopropyl) could reduce metabolic degradation compared to smaller groups, as seen in related pyrazolopyrimidine derivatives () .

Biologische Aktivität

The compound 2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H26N6O3S
  • Molecular Weight : 498.63 g/mol
  • CAS Number : 499116-32-4

The compound features multiple functional groups, including imidazole, thiazolidine, and pyrimidine moieties, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits moderate cytotoxicity against various cancer cell lines, particularly human ovarian carcinoma cells (A2780) with an IC50 value in the micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to inhibited proliferation of tumor cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression.
  • Cell Signaling Pathways : It may modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound also exhibits anti-inflammatory properties. It has been reported to inhibit COX-II enzyme activity, which plays a significant role in the inflammatory response. The selectivity towards COX-II over COX-I suggests a potential therapeutic application in treating inflammatory diseases with reduced gastrointestinal side effects compared to traditional NSAIDs .

Study 1: Antitumor Efficacy Assessment

A recent study evaluated the antitumor efficacy of the compound using several human cancer cell lines. The results indicated that:

Cell LineIC50 (µM)
A2780 (Ovarian)12.5
MCF-7 (Breast)15.0
HeLa (Cervical)18.5

These findings suggest that the compound is particularly effective against ovarian carcinoma cells compared to other types .

Study 2: Inhibition of COX-II Activity

Another study focused on the anti-inflammatory activity of the compound by measuring its effect on COX-II inhibition:

CompoundIC50 (µM)Selectivity Ratio (COX-II/COX-I)
Compound0.5210.73

This selectivity ratio indicates a promising profile for developing anti-inflammatory agents .

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step organic reactions, including:

Thiazolidinone core formation : Condensation of thiourea derivatives with α-keto esters under reflux in anhydrous ethanol .

Pyrido-pyrimidine assembly : Cyclization of substituted pyrimidine precursors with imidazole-containing alkylamines, typically using DMF as a solvent at 80–100°C .

Z-Selective coupling : Stereochemical control during the methylidene linkage formation requires inert atmospheres (N₂/Ar) and catalysts like triethylamine to favor the Z-isomer .
Optimization Tips : Monitor reaction progress via TLC, adjust solvent polarity (e.g., switch from DMF to acetonitrile for slower kinetics), and use HPLC purification to isolate high-purity fractions .

Advanced: How can conflicting biological activity data from different assays be resolved?

Answer:
Contradictory results (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:

  • Assay-specific interference : Thioxo-thiazolidinone moieties can chelate metal ions in certain buffer systems, altering activity. Validate assays using metal-free buffers and orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Cellular vs. enzymatic assays : Differences in membrane permeability or intracellular metabolism (e.g., imidazole ring oxidation) may explain discrepancies. Perform metabolite profiling via LC-MS/MS and correlate with activity .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Confirm the Z-configuration of the methylidene group (δ 7.8–8.2 ppm for vinyl protons) and imidazole substitution patterns .
  • IR Spectroscopy : Identify thioxo (C=S) stretches at 1150–1250 cm⁻¹ and carbonyl (C=O) bands at 1650–1750 cm⁻¹ .
  • High-resolution MS : Verify molecular formula (e.g., C₂₂H₂₄N₆O₃S₂, [M+H]⁺ = 485.1351) .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

  • Docking simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases). Focus on the thiazolidinone-thioxo motif’s role in binding ATP pockets .
  • QSAR models : Train models on analogs (e.g., from ’s table) to identify critical substituents (e.g., 3-isopropyl enhances hydrophobicity vs. 3-allyl for flexibility) .
  • MD simulations : Assess stability of Z-configuration in aqueous vs. lipid environments to prioritize derivatives with improved bioavailability .

Basic: What are recommended methods for assessing in vitro metabolic stability?

Answer:

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) in NADPH-supplemented PBS. Monitor degradation via LC-MS at 0, 15, 30, and 60 min .
  • CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4: BFC) to identify metabolic liabilities .

Advanced: How can analytical methods be optimized for quantifying this compound in complex matrices?

Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (0.1% TFA in H₂O:ACN, 40:60 to 10:90 over 20 min). Detection at 254 nm maximizes sensitivity for conjugated systems .
  • LC-MS/MS : Employ ESI+ mode with MRM transitions (e.g., m/z 485 → 367 for fragmentation). Add 0.1% formic acid to enhance ionization .
  • Matrix effects : Mitigate plasma protein binding by precipitating proteins with cold acetonitrile (1:4 v/v) before analysis .

Basic: What structural analogs have been studied, and how do they compare?

Answer: Key analogs from and include:

Compound ModificationBiological Impact
3-Isopropyl → 3-AllylIncreased solubility but reduced kinase inhibition (IC₅₀ ↑ 2.5-fold)
Imidazole → BenzylamineImproved metabolic stability (t₁/₂ ↑ 40%) but lower cellular uptake

Advanced: What strategies address poor bioavailability in preclinical models?

Answer:

  • Prodrug design : Mask the thioxo group as a disulfide prodrug (e.g., using glutathione-sensitive linkers) to enhance permeability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, improving AUC in rodent PK studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.